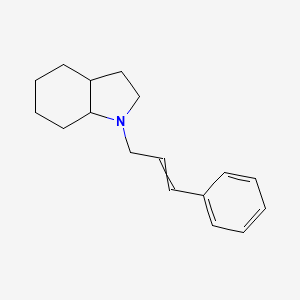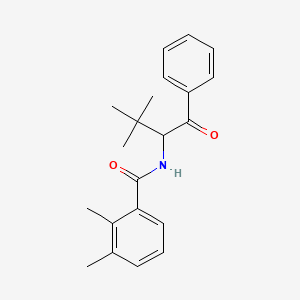![molecular formula C17H15ClO2S B12605441 Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate CAS No. 918645-07-5](/img/structure/B12605441.png)
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenylsulfanyl group and a chloro substituent on the aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate typically involves the reaction of 2-chloro-4-(phenylsulfanyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[2-bromo-4-(phenylsulfanyl)phenyl]prop-2-enoate
- Ethyl 3-[2-chloro-4-(methylsulfanyl)phenyl]prop-2-enoate
- Ethyl 3-[2-chloro-4-(phenylsulfinyl)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is unique due to the presence of both a chloro and a phenylsulfanyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918645-07-5 |
|---|---|
Fórmula molecular |
C17H15ClO2S |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
ethyl 3-(2-chloro-4-phenylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15ClO2S/c1-2-20-17(19)11-9-13-8-10-15(12-16(13)18)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Clave InChI |
DDENXZULPQASIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=C(C=C(C=C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605391.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)


![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
